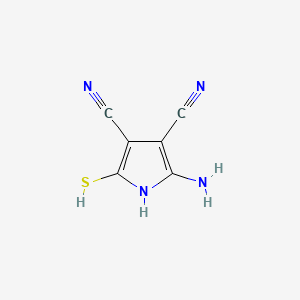
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyrrole ring substituted with amino, mercapto, and dicarbonitrile groups, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- typically involves the reaction of tetracyanoethylene with hydrogen chloride gas in the presence of tin and acetic acid. This reaction yields the desired compound with a high degree of purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups into primary amines.
Applications De Recherche Scientifique
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- involves its interaction with specific molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- can be compared with similar compounds such as:
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile: This compound has a chloro group instead of a mercapto group, which alters its reactivity and applications.
1H-Pyrrole-2-carbonitrile: Lacks the amino and mercapto groups, making it less versatile for certain chemical reactions.
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-bromo-:
These comparisons highlight the unique properties of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto-, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
16754-97-5 |
|---|---|
Formule moléculaire |
C6H4N4S |
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
2-amino-5-sulfanyl-1H-pyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C6H4N4S/c7-1-3-4(2-8)6(11)10-5(3)9/h10-11H,9H2 |
Clé InChI |
HLINPQAZILSIPY-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(NC(=C1C#N)S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



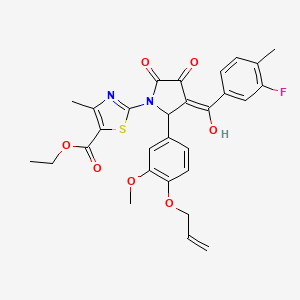
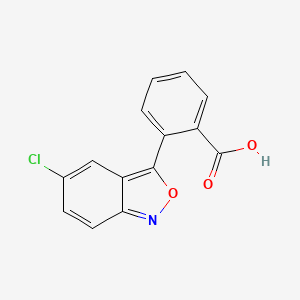

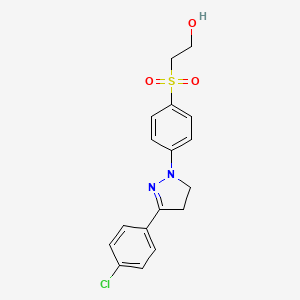
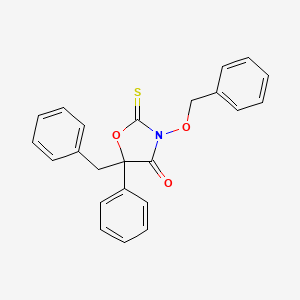
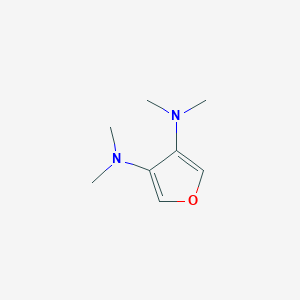

![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
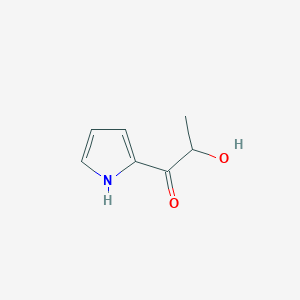
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)



